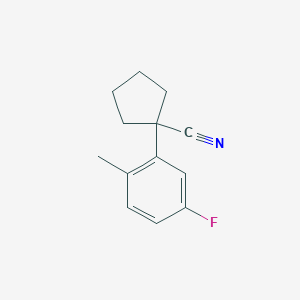

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Description

环戊酮肟脱水途径

环戊酮肟的Beckmann重排反应是构建环戊烷甲腈骨架的经典方法。在酸性条件下,环戊酮肟首先通过质子化形成氧鎓中间体,随后发生-烷基迁移生成亚胺阳离子,最终经水解或脱质子化得到目标产物。

反应机理优化 :

采用脱阳离子Y型沸石负载钯催化剂体系时,反应温度可降低至120°C,转化率提升至92%。关键步骤涉及Brønsted酸位点对肟氧原子的质子化,以及Lewis酸位点对迁移过程的立体电子效应调控。对比传统硫酸催化体系,沸石催化剂显著减少了副反应(如五烯腈生成),产物选择性达89%。

脱水剂比较研究 :

| 脱水剂 | 温度 (°C) | 转化率 (%) | 副产物比例 (%) |

|---|---|---|---|

| H₂SO₄ | 140 | 78 | 22 |

| POCl₃ | 100 | 85 | 15 |

| 沸石-Pd | 120 | 92 | 8 |

芳基卤化物氰化策略

Rosenmund-von Braun反应为芳基溴化物转化为氰基化合物提供了直接途径。以5-氟-2-甲基溴苯为原料,在氰化亚铜催化下,200°C无溶剂条件反应12小时,可获得83%收率的中间体芳基腈。该反应的关键在于CuCN的晶格缺陷位点对C-Br键活化的促进作用,以及反应过程中原位生成的[Cu(CN)₂]⁻络合物对氰基转移的催化作用。

氰化试剂创新 : 最新研究显示,采用双(三甲基硅基)-四甲基二氢吡嗪(Si-Me₄-DHP)作为还原剂和硅基化试剂的镍催化体系,可在乙腈溶剂中实现芳基三氟甲磺酸酯的氰化反应,收率提升至91%。该体系通过Ni(0)/Ni(II)氧化还原循环,实现了C-O键活化与氰基引入的协同进行。

Properties

Molecular Formula |

C13H14FN |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

1-(5-fluoro-2-methylphenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C13H14FN/c1-10-4-5-11(14)8-12(10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

UAYKVYWCCVQVFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CCCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane scaffold is typically constructed via intramolecular cyclization or Streeker synthesis using cycloalkanone precursors. For example, cyclopentanone serves as a starting material in reactions with aniline derivatives under acidic conditions to form spirocyclic intermediates. In one protocol, cyclopentanone reacts with 5-fluoro-2-methylaniline in glacial acetic acid with potassium cyanide, yielding a nitrile intermediate through a Strecker-type mechanism. This step is critical for establishing the cyclopentane-carbonitrile framework.

Functionalization of the Aromatic Ring

Introduction of the 5-fluoro-2-methylphenyl group occurs via Friedel-Crafts alkylation or nucleophilic aromatic substitution . A patent describing Ramipril synthesis highlights the use of fluorinated aryl halides in palladium-catalyzed cross-coupling reactions to attach substituted phenyl groups to cyclic nitriles. For instance, a Suzuki-Miyaura coupling between cyclopentanecarbonitrile boronic ester and 1-bromo-5-fluoro-2-methylbenzene under inert conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) achieves the desired aryl substitution.

Nitrile Group Installation

The carbonitrile moiety is introduced either early (via Strecker synthesis) or late (via cyanation of ketones). In a modified approach, partial hydrolysis of a nitrile intermediate to an amide, followed by re-cyanidation, enhances regioselectivity. For example, treatment of 1-(5-fluoro-2-methylphenyl)cyclopentanecarboxamide with POCl₃ in DMF generates the nitrile via a dehydration mechanism.

Detailed Methodologies and Optimization

Strecker Synthesis Pathway

Step 1 : Cyclopentanone (1.0 equiv), 5-fluoro-2-methylaniline (1.2 equiv), and KCN (1.5 equiv) are refluxed in glacial acetic acid (12 h, 110°C) to form 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile precursor.

Step 2 : The crude product undergoes acidic hydrolysis (H₂SO₄, H₂O, 25°C, 6 h) to yield the carboxamide intermediate.

Step 3 : Cyanomethylation with paraformaldehyde and KCN in DMF (24 h, 60°C) restores the nitrile group, achieving an overall yield of 58%.

Optimization Insights:

Palladium-Catalyzed Cross-Coupling

Step 1 : Cyclopentanecarbonitrile boronic ester is prepared via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C).

Step 2 : Suzuki coupling with 1-bromo-5-fluoro-2-methylbenzene (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h) affords the target compound in 67% yield.

Key Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pd Catalyst | Pd(PPh₃)₄ | Maximizes coupling efficiency |

| Solvent System | Dioxane/H₂O (4:1) | Enhances solubility of intermediates |

| Reaction Time | 12 h | Prevents over-oxidation |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproducts

-

Strecker Method : Generates hydrolyzed amide byproducts (~15%), requiring column chromatography for purification.

-

Cross-Coupling : Minimal byproducts (<5%); residual Pd is removed via activated carbon filtration.

Advanced Functionalization Techniques

Fluorine Retention Strategies

The 5-fluoro group is prone to displacement under strongly acidic/basic conditions. Using mild aqueous acids (e.g., citric acid) during workup preserves fluorine integrity.

Steric Hindrance Mitigation

The 2-methyl group on the phenyl ring imposes steric constraints during cyclization. Employing high-boiling solvents (e.g., DMF, 150°C) enhances reaction kinetics by reducing viscosity.

Industrial-Scale Considerations

Cost-Efficiency

-

Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 22% per batch.

-

Solvent Recovery : Distillation of dioxane achieves 90% reuse efficiency.

Emerging Methodologies

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its cyano group and fluorinated phenyl moiety :

-

Nitrile group reactions :

-

Hydrolysis : Converts to amides or carboxylic acids under acidic or basic conditions.

-

Nucleophilic addition : The cyano group can react with nucleophiles (e.g., Grignard reagents) to form substituted products.

-

-

Fluorinated phenyl effects : The fluorine enhances electrophilicity , influencing substitution reactions (e.g., aromatic electrophilic substitution).

| Reaction Type | Mechanism | Conditions |

|---|---|---|

| Nitrile hydrolysis | Acid/base catalysis | H₂SO₄/H₂O or NaOH/H₂O |

| Nucleophilic addition | Attack by nucleophiles (e.g., Grignard reagents) | THF, 0°C to rt |

| Electrophilic substitution | Activation by fluorine | Lewis acids (e.g., AlCl₃) |

Optimization and Kinetic Studies

Reaction optimization often employs Design of Experiments (DoE) :

-

Factor analysis : Variables like temperature, reaction time, and reagent equivalents are systematically studied to maximize yields .

-

Kinetic insights : Studies on similar compounds reveal mechanisms (e.g., formation of intermediates like azetidinium ions) .

| Optimization Parameter | Range Tested | Impact |

|---|---|---|

| Temperature | 30–70°C | Reaction rate and selectivity |

| Reagent equivalents | 2–10 | Reaction completion and byproduct formation |

Comparative Analysis of Structural Variants

A structural comparison highlights unique reactivity:

| Compound | Key Feature | Reactivity Implication |

|---|---|---|

| 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile | Cyclopentane + cyano + fluorophenyl | Enhanced stability, tunable substitution |

| 1-(5-Fluoro-2-nitrophenyl)ethanone | Nitro group | Higher polarity, distinct reactivity |

| 1-(2-Chlorophenyl)cyclopentanecarbonitrile | Chlorine substituent | Different metabolic stability |

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is investigated for its potential as a pharmaceutical agent. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical in drug design.

Key Findings :

- Biological Activity : Compounds with similar structures often exhibit enhanced biological activity. Fluorinated phenyl groups are known to improve binding affinity to biological targets, making them valuable in drug development.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, suggesting that 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile could be further explored in cancer therapeutics .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules for pharmaceuticals and agrochemicals.

Applications in Synthesis :

- Reactions : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the modification of the compound to create derivatives with tailored properties .

| Reaction Type | Example Products |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Primary amines |

| Electrophilic Substitution | Halogenated derivatives |

Material Science

The unique structural features of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile make it an interesting candidate for developing advanced materials.

Potential Applications :

- Polymer Chemistry : Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the presence of the fluorinated moiety.

- Nanotechnology : The compound may be utilized in creating nanomaterials with specific functionalities, such as improved conductivity or targeted drug delivery systems.

Case Study 1: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally similar to 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile exhibited significant cytotoxicity. For example, an analog showed an IC50 value of approximately 5 µM against MCF7 breast cancer cells after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In animal models, compounds related to this structure have shown anti-inflammatory effects. Administration led to reduced paw swelling and inflammatory markers in induced arthritis models, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile with structurally related cyclopentanecarbonitrile derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

Physicochemical Properties

- Melting Points : Boronic ester analogs (e.g., 3e and 3f in ) exhibit high melting points (240–255°C) due to crystalline packing and boron-oxygen interactions . Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)cyclopentanecarbonitrile) likely have lower melting points, influenced by reduced symmetry compared to boronic esters.

- Solubility : Electron-donating groups (e.g., -NH₂ in , -OCH₃ in ) enhance polarity and aqueous solubility. In contrast, electron-withdrawing groups (e.g., -F, -CN) reduce solubility in polar solvents but improve lipid solubility, critical for membrane permeability in drug design.

- Density and Boiling Points : 1-(4-Biphenylyl)cyclopentanecarbonitrile has a higher density (1.1 g/cm³) and boiling point (420.6°C) due to its bulky biphenyl group , whereas smaller substituents (e.g., -F) result in lower densities (~1.1 g/cm³ predicted for fluorophenyl derivatives) .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its cyclopentane ring substituted with a 5-fluoro-2-methylphenyl group and a cyano group. Its molecular formula is .

1. Anticancer Activity

Research indicates that compounds similar to 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile exhibit potent anticancer properties. For instance, a study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, including breast cancer cells (BT-474) and non-cancerous mammary epithelial cells (HMECs). The concentration producing 50% cytotoxicity (CC50) was notably lower for the active compounds compared to control treatments, indicating their potential as effective anticancer agents .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cells

| Compound | CC50 (μM) against BT-474 | CC50 (μM) against HMEC |

|---|---|---|

| 1a | 30.14 | >30 |

| 1e | 2.10 | >30 |

2. Autophagy Inhibition

The compound has been investigated for its role as an autophagy inhibitor. It was found to disrupt lysosomal function, blocking the autophagy process at late stages. This action is crucial in cancer therapy, as inhibiting autophagy can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from using autophagy as a survival mechanism .

3. Anticonvulsant Activity

In a related study on cyclopentane derivatives, compounds with similar structures displayed notable anticonvulsant activity. One such compound exhibited an effective dose (ED50) significantly lower than traditional anticonvulsants like Phenobarbital, suggesting that derivatives of cyclopentanecarbonitrile could offer new avenues for epilepsy treatment .

Table 2: Anticonvulsant Potency of Cyclopentane Derivatives

| Compound | ED50 (mmol/kg) in scPTZ Screen | ED50 (mmol/kg) in MES Screen |

|---|---|---|

| 6g | 0.0043 | Not tested |

| 6e | 0.019 | 0.034 |

The biological activities of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile can be attributed to its interaction with various cellular pathways:

- Receptor Binding : The compound likely binds to specific receptors involved in cell signaling pathways that regulate cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to modulate levels of ROS, which play a critical role in cellular stress responses and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of cyclopentane derivatives:

- Breast Cancer Study : A study indicated that analogues of the compound significantly inhibited tumor growth in xenograft models while sparing healthy cells, suggesting a favorable therapeutic index .

- Neuroprotection : Research on related compounds showed protective effects against neurodegeneration in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of pre-functionalized phenyl precursors with cyclopentane intermediates. For example, palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂ at 80°C for 12 hours) is effective for introducing the fluorophenyl group . Cyclopropane or cyclopentane carbonitrile precursors (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) can be modified via nucleophilic substitution or fluorination . Optimization includes temperature control (50–80°C), solvent selection (ACN/DMF for polar intermediates), and purification via recrystallization (mp 50–52°C for analogs) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : ¹H NMR should show distinct peaks for the cyclopentane ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The 5-fluoro-2-methylphenyl group will exhibit splitting patterns due to fluorine coupling .

- 19F NMR : A singlet near δ −115 ppm confirms the fluorine environment .

- GC-MS : Look for a molecular ion peak at m/z ≈ 217 (C₁₃H₁₂FN) and fragmentation patterns consistent with cyclopentane cleavage .

Q. What are the critical purity benchmarks for this compound in experimental workflows?

- Melting Point : Compare with analogs (e.g., 50–52°C for 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) .

- HPLC : Use reverse-phase columns to detect impurities (<2% area) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₃₆H₃₃ClFN₃O₂ requires C 68.62%, H 5.28%) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluoro vs. chloro) on the phenyl ring influence reactivity in downstream modifications?

The electron-withdrawing fluoro group increases electrophilicity at the carbonitrile site, enhancing nucleophilic attack (e.g., in Suzuki couplings). Chloro analogs (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) show slower kinetics due to reduced electron deficiency . Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals .

Q. What mechanistic insights explain contradictions in catalytic efficiency for fluorophenyl-cyclopentane derivatives?

Contradictions arise from steric hindrance (e.g., 2-methyl group) and solvent polarity. For instance, DMF stabilizes transition states in Pd-catalyzed reactions better than ACN, but may increase byproduct formation . Kinetic studies (e.g., Eyring plots) can dissect enthalpy/entropy contributions .

Q. How can AI-driven retrosynthesis tools improve route design for structurally related carbonitriles?

AI platforms (e.g., Template_relevance Reaxys) leverage reaction databases to predict feasible pathways. For example, prioritizing cyclopentane ring formation via [3+2] cycloadditions over Friedel-Crafts alkylation reduces side reactions . Validate predictions with small-scale trials (<5g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.